1-(4-Ethylphenyl)sulfonylbenzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
313250-77-0 |
|---|---|
Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4g/mol |
IUPAC Name |
1-(4-ethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O2S/c1-2-12-7-9-13(10-8-12)20(18,19)17-11-16-14-5-3-4-6-15(14)17/h3-11H,2H2,1H3 |
InChI Key |
GYVHNAOCXMJBOI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Ethylphenyl Sulfonylbenzimidazole
Strategic Retrosynthesis of the 1-(4-Ethylphenyl)sulfonylbenzimidazole Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key chemical bonds that can be disconnected, revealing potential synthetic pathways.
For this compound, two primary disconnections are strategically identified. The most logical disconnection is the nitrogen-sulfur (N-S) bond of the sulfonamide linkage. This is a common and reliable bond-forming reaction in synthetic chemistry.
Disconnection 1 (N-S Bond): Cleavage of the bond between the N1 atom of the benzimidazole (B57391) ring and the sulfur atom of the sulfonyl group. This disconnection leads to two key precursor fragments:
Benzimidazole: The heterocyclic core.
4-Ethylphenylsulfonyl chloride: The sulfonylating agent.
A further retrosynthetic step can be applied to the benzimidazole fragment itself. The benzimidazole ring is typically formed via the condensation of an o-phenylenediamine with a one-carbon electrophile.
Disconnection 2 (C-N Bonds of the Imidazole (B134444) Ring): Breaking the two C-N bonds formed during the cyclization step. This leads to:
o-Phenylenediamine: The aromatic diamine precursor.
A one-carbon (C1) source: This could be formic acid, an aldehyde, or a derivative thereof, which provides the C2 carbon of the benzimidazole ring.
This two-step disconnection strategy simplifies the synthesis into two major stages: the formation of the benzimidazole ring and its subsequent N-sulfonylation.
| Target Molecule | Key Disconnection | Precursor Fragments |
| This compound | N-S Sulfonamide Bond | Benzimidazole and 4-Ethylphenylsulfonyl chloride |
| Benzimidazole | C-N Imidazole Bonds | o-Phenylenediamine and a one-carbon electrophile |
The 4-ethylphenylsulfonyl moiety is introduced using a reactive derivative, most commonly 4-ethylphenylsulfonyl chloride. This reagent can be prepared through the chlorosulfonation of ethylbenzene. This electrophilic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, primarily at the para position due to the ortho-, para-directing nature of the ethyl group. The stability and reactivity of sulfonyl chlorides make them ideal reagents for the sulfonylation of amines and other nucleophiles. nih.govresearchgate.net Alternative strategies could involve the use of other sulfonyl derivatives, but sulfonyl chlorides remain the most common and accessible choice for this transformation.
Classical Approaches to Sulfonylbenzimidazole Synthesis
The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry. The most prevalent method is the condensation reaction between o-phenylenediamine and a carbonyl compound, typically an aldehyde or a carboxylic acid (or its derivative). vinhuni.edu.vnnih.gov This reaction, often acid-catalyzed, proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzimidazole ring. vinhuni.edu.vn
A variety of catalysts and reaction conditions have been developed to promote this transformation, including:
Acid Catalysts: Mineral acids (e.g., HCl) and sulfonic acids (e.g., p-toluenesulfonic acid) are commonly used. neliti.comresearchgate.net
Metal-based Catalysts: Various metal nanoparticles, such as copper oxide (CuO) and zinc oxide (ZnO), have been employed to facilitate the reaction, often under solvent-free or milder conditions. vinhuni.edu.vn
Modern Techniques: Greener and more efficient methods utilizing microwave irradiation or ultrasound have also been reported to accelerate the reaction and improve yields. researchgate.net
The choice of the one-carbon source determines the substituent at the C2 position of the resulting benzimidazole. For the synthesis of the parent benzimidazole (with a hydrogen at C2), formic acid or its equivalent is typically used.
| Catalyst/Condition | Reactants | Key Advantages |
| Ammonium (B1175870) Chloride (NH₄Cl) | o-Phenylenediamine, Carbonyl compounds | Environmentally benign, commercially available catalyst. nih.gov |
| ZnO Nanoparticles | o-Phenylenediamine, Aldehydes | Short reaction times, high efficiency, solvent-free. vinhuni.edu.vn |
| CuO Nanoparticles | o-Phenylenediamine, Aldehydes | High yields, catalyst reusability. vinhuni.edu.vn |
| H₂O₂/TiO₂ P25 | o-Phenylenediamine, Aldehydes | Excellent yields, solvent-free conditions. vinhuni.edu.vn |
| Microwave Irradiation | o-Phenylenediamine, Aldehydes | Environmentally friendly, rapid reaction. nih.govresearchgate.net |
Once the benzimidazole scaffold is formed, the 4-ethylphenylsulfonyl group is introduced at the N1 position. This is achieved through a nucleophilic substitution (Sₙ2-type) reaction between the benzimidazole and 4-ethylphenylsulfonyl chloride. nih.govnih.gov In this reaction, the N1-H proton of benzimidazole is first removed by a base to generate a more nucleophilic benzimidazolide (B1237168) anion. This anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond. nih.gov
Common bases used for this deprotonation step include triethylamine (B128534) (TEA), pyridine, or inorganic bases like potassium carbonate in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).
The most practical and linear approach for synthesizing this compound combines the aforementioned classical methods in a sequential manner. This two-step process provides a reliable route to the target compound from readily available starting materials.
Step 1: Benzimidazole Synthesis The process begins with the condensation of o-phenylenediamine with a suitable one-carbon source, such as formic acid or triethyl orthoformate, under acidic conditions to yield the parent benzimidazole ring. The product is then isolated and purified.
Step 2: N-Sulfonylation The prepared benzimidazole is subsequently dissolved in an appropriate aprotic solvent. A base is added to deprotonate the N1 position, followed by the addition of 4-ethylphenylsulfonyl chloride. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction. After the reaction is complete, the product is isolated through standard workup procedures, which may involve precipitation, extraction, and recrystallization to yield pure this compound. nih.gov
| Step | Reaction Type | Starting Materials | Reagents and Conditions | Product |
| 1 | Condensation/Cyclization | o-Phenylenediamine, Formic Acid | Reflux, acidic conditions (e.g., HCl) | Benzimidazole |
| 2 | Nucleophilic Substitution (Sₙ2) | Benzimidazole, 4-Ethylphenylsulfonyl chloride | Base (e.g., K₂CO₃, TEA), Aprotic Solvent (e.g., DMF, Acetonitrile) | This compound |
This sequential design allows for clear control over each chemical transformation, facilitating purification at each stage and ensuring the final product's high purity. nih.govnih.gov
Contemporary and Sustainable Synthetic Innovations
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of reaction protocols. These innovations, including the use of microwave irradiation, advanced catalytic systems, and green chemistry principles, are highly applicable to the synthesis of this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. iucr.orglibretexts.org The application of microwave irradiation is particularly effective for the synthesis of benzimidazole derivatives. iucr.org This technique promotes efficient cyclocondensation reactions, which are central to forming the benzimidazole ring. dergipark.org.tr
The primary method for benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. iucr.org Under microwave irradiation, this reaction can be completed in minutes rather than hours. mdpi.com For instance, the reaction of o-phenylenediamine with various aldehydes or carboxylic acids can be performed under solvent-free conditions or in high-boiling green solvents, facilitated by microwave energy to rapidly produce the benzimidazole core. mdpi.comresearchgate.net This rapid, controlled heating minimizes side product formation and enhances energy efficiency, making it a cornerstone of modern heterocyclic synthesis. libretexts.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to High | Often Higher |
| Side Products | More prevalent | Minimized |
| Conditions | Often requires strong acids/high temperatures | Milder conditions, often solvent-free |
This table provides a generalized comparison based on literature findings.
Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity and efficiency. The construction of the this compound molecule can be facilitated by catalysts at two key stages: the formation of the benzimidazole ring and the subsequent N-sulfonylation.
For the initial cyclization, various catalysts can be employed. Lewis acids, zeolites, and inorganic clays have been shown to effectively promote the condensation of o-phenylenediamines with carbonyl compounds. dergipark.org.trmdpi.com For example, a catalyst like Erbium triflate (Er(OTf)₃) has been used for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave conditions, demonstrating the synergy between catalytic and microwave techniques. mdpi.com
Once the benzimidazole nucleus is formed, the introduction of the 4-ethylphenylsulfonyl group is typically achieved by reacting the benzimidazole with 4-ethylbenzenesulfonyl chloride. This N-sulfonylation reaction is often carried out in the presence of a base, which acts as a proton scavenger. While strong bases are traditionally used, modern methods may employ solid-supported catalysts or phase-transfer catalysts to simplify product isolation and minimize waste.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like sulfonylbenzimidazoles. nih.govresearchgate.net
Key strategies in this area include:
Solvent-Free Reactions: Many benzimidazole syntheses can be performed under solvent-free or "dry media" conditions, often by grinding the reactants together, sometimes with a solid support like alumina or silica (B1680970) gel. nih.govrsc.org This approach dramatically reduces solvent waste, which is a major contributor to the environmental impact of chemical manufacturing.
Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. Water, ethanol, and polyethylene glycol (PEG) have been used as greener alternatives to traditional volatile organic compounds (VOCs) like acetonitrile or dichloromethane.
Catalyst-Free Conditions: Some modern protocols enable the synthesis of N-sulfonylated compounds without a traditional catalyst. For example, methods for synthesizing N-sulfonylimines have been developed using neutral aluminum oxide (Al₂O₃) as a highly efficient and reusable dehydrating agent, avoiding the need for a catalyst altogether. nih.govrsc.org This simplifies the reaction setup and purification process.
These eco-friendly approaches not only reduce environmental harm but also often lead to safer, more cost-effective, and scalable synthetic routes. researchgate.net
Isolation and Purification Techniques for this compound and its Intermediates
The isolation and purification of the final product and its synthetic intermediates are critical steps to ensure high purity. The choice of technique depends on the physical properties of the compounds and the nature of the impurities.
Column chromatography is a fundamental purification technique in organic synthesis used to separate compounds based on their differential adsorption to a stationary phase. For N-sulfonylbenzimidazoles, which are often crystalline solids with moderate polarity, this method is highly effective.
In a documented synthesis of a closely related analog, 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole, the reaction products were successfully separated by column chromatography. iucr.org The researchers used a stationary phase of silica gel and a mobile phase consisting of a benzene (B151609):acetone (10:1 v/v) mixture. iucr.org This demonstrates that a solvent system with appropriate polarity can effectively separate the desired N-sulfonylated product from starting materials and potential isomers. Flash chromatography, a variation that uses pressure to accelerate the solvent flow, can be employed to expedite this process.
Recrystallization is the gold standard for purifying solid organic compounds. mt.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. libretexts.orgyoutube.com The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the compound of interest forms pure crystals, leaving impurities behind in the solution. youtube.com
For N-sulfonylbenzimidazoles, a common final purification step is recrystallization from a suitable organic solvent. researchgate.net Ethanol is often a good candidate; in several studies, pure crystals of N-sulfonylated benzimidazoles suitable for X-ray analysis were obtained by slow evaporation of an ethanol solution. iucr.org If a single solvent is not effective, a two-solvent system can be used. ualberta.ca The process can be initiated or enhanced by scratching the inside of the flask or adding a seed crystal of the pure compound. youtube.com The final pure crystals are typically collected by vacuum filtration, washed with a small amount of cold solvent, and dried. libretexts.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| o-phenylenediamine |
| 4-ethylbenzenesulfonyl chloride |
| Erbium triflate (Er(OTf)₃) |
| Benzene |
| Acetone |
| Ethanol |
| Polyethylene glycol (PEG) |
| Acetonitrile |
| Dichloromethane |
| Aluminum oxide (Al₂O₃) |
Computational Chemistry and Theoretical Investigations of 1 4 Ethylphenyl Sulfonylbenzimidazole
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For compounds structurally similar to 1-(4-Ethylphenyl)sulfonylbenzimidazole, such as other benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G, have been employed to determine optimized geometries, bond lengths, and bond angles. niscpr.res.innih.gov
Theoretical calculations on related benzimidazole derivatives have shown a good correlation between computed and experimental data for molecular geometries. niscpr.res.in For instance, in a study on N-Butyl-1H-benzimidazole, the bond lengths of the benzimidazole core calculated by DFT were found to be very similar to experimental values, suggesting that the substituent has a minimal effect on the core structure. nih.gov This indicates that DFT can be reliably used to predict the geometry of this compound.
Furthermore, DFT is instrumental in calculating the distribution of electron density and related properties. The Mulliken population analysis, a method to assign partial charges to individual atoms, is often performed using DFT calculations. niscpr.res.inresearchgate.net In various benzimidazole derivatives, these calculations have revealed patterns of charge distribution, with nitrogen atoms typically bearing negative charges and hydrogen atoms being positively charged. niscpr.res.in This type of analysis for this compound would be crucial in understanding its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate descriptions of molecular orbitals. wiley.com For benzimidazole derivatives, ab initio calculations have been used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbenthamdirect.com
The energies of the HOMO and LUMO and their energy gap (ΔE) are critical parameters that determine a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com For example, in studies of 5-methoxybenzimidazole, ab initio methods have been used to explore its electronic properties and have highlighted its reactive nature due to the electronegative nitrogen atoms and the resonant structure of the benzimidazole ring. researchgate.netbenthamdirect.com Similar investigations on this compound would elucidate its electronic charge transfer characteristics and reactivity. The distribution of electron density in the HOMO and LUMO indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively. researchgate.net
Molecular Modeling and Simulation
Beyond static electronic properties, understanding the dynamic nature of this compound is crucial. Molecular modeling and simulation techniques are employed to explore its conformational landscape and interactions.
By systematically rotating the dihedral angles around the key bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers. For a related compound, the most stable conformers and their relative energies were calculated using the m06-2x/cc-pvtz method. This level of theory could similarly be applied to this compound to predict its preferred three-dimensional structure.
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, capturing its internal motions and interactions with its environment. researchgate.nettandfonline.comsemanticscholar.org For benzimidazole derivatives, MD simulations have been used to study their stability in complex with biological targets and to understand their interaction patterns. researchgate.nettandfonline.comresearchgate.netacs.org
An MD simulation of this compound, for instance in a solvent like water, would reveal the dynamics of its intramolecular hydrogen bonds and the interactions between the molecule and the solvent. These simulations can provide insights into the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the molecule's atoms, indicating the stability and flexibility of different parts of the structure. researchgate.net Such studies are crucial for understanding how the molecule behaves in a realistic chemical or biological environment.
Electronic Structure and Reactivity Descriptors
From the electronic structure calculations, several descriptors can be derived to quantify the reactivity of this compound.
The HOMO and LUMO energies are fundamental reactivity descriptors. irjweb.comschrodinger.com The HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and indicates its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com For various benzothiazole (B30560) and imidazole (B134444) derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. irjweb.comniscpr.res.inmdpi.com
Other global reactivity descriptors that can be calculated from the HOMO and LUMO energies include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as χ² / (2η).
These descriptors, when calculated for this compound, would provide a quantitative measure of its reactivity and stability. For example, a study on an imidazole derivative calculated a HOMO-LUMO gap of 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com
Table of Calculated Reactivity Descriptors for a Generic Imidazole Derivative
| Descriptor | Formula | Value (eV) |
| E_HOMO | - | -6.2967 |
| E_LUMO | - | -1.8096 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.4871 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.24355 |
| Chemical Softness (S) | 1 / η | 0.4457 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.05315 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.659 |
Note: The values in this table are for a representative imidazole derivative from the literature and are provided for illustrative purposes. irjweb.com Similar calculations would need to be performed specifically for this compound to obtain its unique reactivity profile.
The molecular electrostatic potential (MEP) is another important descriptor derived from electronic structure calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the oxygen atoms of the sulfonyl group, indicating these as sites for electrophilic attack.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. virginia.eduyoutube.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. virginia.edu Conversely, a small energy gap suggests higher chemical reactivity and lower kinetic stability, as the molecule can be more easily polarized and undergo electronic transitions. virginia.eduresearchgate.net
In a theoretical study on a closely related sulfonylbenzimidazole derivative, DFT calculations determined the HOMO energy to be -7.584 eV and the LUMO energy to be -1.979 eV. ekb.eg This results in a significant HOMO-LUMO energy gap of 5.604 eV. ekb.eg Such a large gap indicates that this compound is expected to be a kinetically stable molecule with relatively low reactivity under normal conditions. virginia.eduekb.eg
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -7.584 ekb.eg |
| ELUMO | -1.979 ekb.eg |
| ΔE (ELUMO - EHOMO) | 5.604 ekb.eg |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. ekb.eg The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface, providing a guide to electrophilic and nucleophilic sites. ekb.egresearchgate.net
The color-coding on an MEP map is standard:
Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack.
Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would reveal distinct potential regions. The most negative potential (red) is anticipated around the two oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs of electrons. These sites represent the primary centers for electrophilic interaction. The nitrogen atoms of the benzimidazole ring would also exhibit negative potential, though likely less intense than the sulfonyl oxygens.
Conversely, the most positive potential (blue) would be located on the hydrogen atoms, particularly any N-H proton of the imidazole ring (if present) and the hydrogens of the aromatic rings. These electron-deficient areas are the most likely sites for nucleophilic attack. The ethyl group and the benzene (B151609) rings would largely constitute the neutral (green) regions of the molecule. This detailed charge landscape is crucial for understanding intermolecular interactions, such as how the molecule might dock into a biological receptor. ekb.eg
Natural Bond Orbital (NBO) Analysis of Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule, providing insight into bonding, lone pairs, and intramolecular charge transfer (hyperconjugative) interactions. mdpi.commalayajournal.orgnih.gov This analysis translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs).
The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.
For this compound, NBO analysis would reveal several significant intramolecular interactions:
Donation from Lone Pairs: Strong stabilizing interactions would be expected from the lone pairs (n) of the sulfonyl oxygen atoms and the benzimidazole nitrogen atoms donating into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the donation from an oxygen lone pair to the antibonding orbital of the sulfur-carbon bond (nO -> σS-C) would contribute to the stability of the sulfonyl group.
Pi-Conjugation: Significant π -> π* interactions would be observed within the benzimidazole and phenyl rings, quantifying the aromatic delocalization and stability in these systems.
Global and Local Reactivity Descriptors (e.g., electrophilicity index, global hardness, softness)
Chemical Hardness (η) measures the resistance of a molecule to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. ekb.eg
Chemical Softness (S) is the reciprocal of hardness (S = 1 / η). A "soft" molecule has a small energy gap, is more polarizable, and is generally more reactive. ekb.eg
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 2: Global Reactivity Descriptors
| Descriptor | Definition | Calculated Value |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.802 eV ekb.eg |
| Softness (S) | 1 / η | 0.178 eV-1 ekb.eg |
Mechanistic Theoretical Studies in Sulfonylbenzimidazole Chemistry
While global descriptors provide a static picture of reactivity, mechanistic studies use computational chemistry to map out the entire energy landscape of a chemical reaction, including transition states and intermediates.
Proposed Reaction Mechanisms for this compound Formation
The synthesis of this compound typically involves the reaction between benzimidazole and 4-ethylphenylsulfonyl chloride. A plausible mechanism, which can be investigated theoretically, proceeds as follows:
Deprotonation: A base (e.g., triethylamine (B128534) or pyridine) abstracts the acidic proton from the N-H group of the benzimidazole ring, forming a highly nucleophilic benzimidazolide (B1237168) anion.
Nucleophilic Attack: The anionic nitrogen of the benzimidazolide attacks the electrophilic sulfur atom of 4-ethylphenylsulfonyl chloride. This step proceeds through a tetrahedral transition state.
Chloride Elimination: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate, resulting in the formation of the S-N bond and yielding the final product, this compound.
Computational modeling of this pathway would involve locating the geometry of the reactants, the transition state for the nucleophilic attack, and the final products, providing a detailed atomistic view of the bond-forming and bond-breaking processes.
Theoretical Kinetic and Thermodynamic Profiles of Synthetic Pathways
A complete theoretical study of the proposed reaction mechanism involves calculating the kinetic and thermodynamic profiles. virginia.eduresearchgate.netmdpi.commalayajournal.org This is achieved by computing the Gibbs free energy (ΔG) for all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate.
Kinetic Profile: The Gibbs free energy of activation (ΔG‡ = Gtransition state - Greactants) represents the energy barrier that must be overcome for the reaction to occur. This barrier dictates the reaction rate. A lower activation barrier corresponds to a faster reaction.
By mapping these energy changes, computational chemists can predict the most favorable reaction pathway, identify the rate-limiting step (the one with the highest activation barrier), and understand how different bases or solvents might influence the reaction's efficiency. Such theoretical investigations are invaluable for optimizing synthetic conditions and guiding the design of new chemical processes. malayajournal.org
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Ethylphenyl Sulfonylbenzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
No specific ¹H NMR, ¹³C NMR, 2D NMR, or solid-state NMR data for 1-(4-Ethylphenyl)sulfonylbenzimidazole was found in the available literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Specific chemical shift (δ) values and coupling constants (J) for the protons of this compound are not available in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
The ¹³C NMR chemical shifts for the carbon atoms in this compound are not documented in the available resources.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no published 2D NMR studies (COSY, HSQC, HMBC) available for this compound to establish connectivity between protons and carbons.
Solid-State NMR Spectroscopy for Crystalline Forms
Information regarding the solid-state NMR analysis of any crystalline forms of this compound could not be found.
Vibrational Spectroscopy for Functional Group Identification
Specific vibrational frequency data from techniques like FTIR for this compound is not present in the reviewed literature.
Fourier Transform Infrared (FTIR) Spectroscopy
No specific FTIR absorption frequencies for the functional groups within this compound have been reported in the searched databases and publications. While general ranges for sulfonyl and benzimidazole (B57391) groups are known, specific data for the title compound is absent.
Raman Spectroscopy
Raman spectroscopy, a non-destructive vibrational spectroscopy technique, provides detailed information about the molecular structure, and composition of a sample. The Raman spectrum of this compound would be expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups: the benzimidazole ring, the phenyl ring, the ethyl group, and the sulfonyl group.
Based on studies of similar benzimidazole derivatives and related structures, key Raman bands can be predicted. nih.govnih.govnih.gov The benzimidazole ring itself is expected to show characteristic in-plane and out-of-plane bending and stretching vibrations. For instance, characteristic peaks for benzimidazole have been identified at approximately 1015 cm⁻¹, 1265 cm⁻¹, and 1595 cm⁻¹. nih.gov The phenyl ring will contribute to the spectrum with its own set of characteristic vibrations, including C-H stretching and ring breathing modes. The ethyl group would be identifiable by its C-H stretching and bending vibrations. The sulfonyl group (SO₂) is anticipated to show strong characteristic symmetric and asymmetric stretching vibrations.
A representative table of predicted Raman shifts for this compound is presented below, based on data from analogous compounds. nih.govnih.gov
Table 1: Predicted Raman Vibrational Modes for this compound
| Predicted Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H stretching (benzimidazole, phenyl) |
| ~2970-2850 | Aliphatic C-H stretching (ethyl group) |
| ~1615 | C=N stretching (imidazole ring) |
| ~1595 | C=C stretching (phenyl ring) |
| ~1450 | CH₂ bending (ethyl group) |
| ~1370 | SO₂ asymmetric stretching |
| ~1180 | SO₂ symmetric stretching |
| ~1015 | Benzimidazole ring breathing |
| ~750 | C-H out-of-plane bending (benzene ring) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. The fragmentation of N-arylsulfonylbenzimidazoles typically involves cleavage of the N-S bond and the S-C (aryl) bond. iosrjournals.org The fragmentation pattern would likely show characteristic losses of the sulfonyl group and the ethylphenyl group.
Key predicted fragmentation pathways for this compound are outlined below, drawing on established fragmentation patterns for sulfonamides and benzimidazoles. miamioh.edumdpi.comnih.govlibretexts.org
Loss of the ethylphenyl group: Cleavage of the S-C(aryl) bond would result in a fragment corresponding to the benzimidazole-1-sulfonyl cation.
Loss of the sulfonyl group: Cleavage of the N-S bond could lead to the formation of a benzimidazole cation and an ethylphenylsulfonyl radical.
Fragmentation of the ethylphenyl group: The ethyl group attached to the phenyl ring can undergo benzylic cleavage, leading to the loss of a methyl radical (CH₃).
Fragmentation of the benzimidazole ring: The benzimidazole ring itself can undergo characteristic fragmentation, such as the loss of HCN. iosrjournals.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Fragment Ion |
|---|---|
| 288 | [M]⁺ (Molecular Ion) |
| 197 | [M - C₈H₉]⁺ (Loss of ethylphenyl group) |
| 147 | [M - SO₂C₈H₉]⁺ (Loss of ethylphenylsulfonyl group) |
| 118 | [C₇H₆N₂]⁺ (Benzimidazole cation) |
| 105 | [C₈H₉]⁺ (Ethylphenyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion from ethylphenyl) |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. researchgate.netrsc.orgelixirpublishers.com This technique is crucial for the unambiguous identification of a new compound. For this compound (C₁₅H₁₄N₂O₂S), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
|---|---|---|
| C₁₅H₁₅N₂O₂S [M+H]⁺ | 287.0803 | (To be determined) |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. libretexts.orgomicsonline.orgiaea.orgresearchgate.netnih.govnih.gov This method is widely used to assess the purity of a compound and to confirm its identity in complex mixtures.
An LC-MS analysis of a synthesized sample of this compound would involve developing a suitable chromatographic method to separate the target compound from any impurities or starting materials. The mass spectrometer would then provide mass data for the eluting peaks, confirming the molecular weight of the main component and helping to identify any co-eluting impurities. The retention time from the chromatogram serves as an additional identifier for the compound under specific analytical conditions. libretexts.orgomicsonline.orgresearchgate.netnih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another hyphenated technique that is particularly useful for the analysis of volatile and thermally stable compounds. rsc.orgomicsonline.orgresearchgate.netcore.ac.ukmdpi.com While this compound itself may not be sufficiently volatile for GC-MS analysis without derivatization, this technique is invaluable for monitoring the purity of volatile starting materials and for identifying any volatile intermediates or byproducts formed during its synthesis. For example, the purity of a key precursor, 4-ethylphenylsulfonyl chloride, could be readily assessed by GC-MS. core.ac.ukmdpi.com
Electronic Spectroscopy for Chromophore Analysis
Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic benzimidazole and phenyl chromophores. nih.goviosrjournals.orglibretexts.orgnih.govresearchgate.netresearchgate.netnih.gov The conjugation between the benzimidazole and phenyl rings through the sulfonyl group will influence the position and intensity of these absorption bands.
Based on data for related benzimidazole derivatives, absorption maxima are anticipated in the UV region. researchgate.netnih.gov The exact wavelengths (λ_max) and molar absorptivities (ε) would be determined experimentally and can be influenced by the solvent used for the analysis.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λ_max (nm) | Type of Transition |
|---|---|---|
| Ethanol | ~270-290 | π → π* |
| Ethanol | ~240-250 | π → π* |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a vital tool for investigating the photophysical properties of molecules like this compound. This technique provides insights into the electronic transitions and excited state behavior of the compound. Generally, benzimidazole derivatives are known to exhibit interesting photophysical properties. nih.govresearchgate.net The fluorescence behavior of these compounds, including their emission and absorption characteristics, can be influenced by various factors such as the nature of substituents and the polarity of the solvent. nih.gov
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is an indispensable method for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. nih.gov This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical behavior.
Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of a molecule's geometry and the way molecules are arranged in a crystal lattice. While specific crystallographic data for this compound was not found, a study on the arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles provides valuable insights into the structural characteristics of closely related compounds. iucr.org For example, the crystal structure of 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole was determined, revealing key structural features. iucr.org
In the crystal structures of these related arylsulfonylbenzimidazoles, the benzimidazole and arylsulfonyl fragments are planar, and there are characteristic weak C-H···O hydrogen-bonding interactions that stabilize the crystal packing. iucr.org The dihedral angle between the benzimidazole ring and the aryl ring of the sulfonyl group is a key conformational parameter. For instance, in the structure of 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole (B134444) ring and the benzyl (B1604629) ring is 85.77 (4)°. nih.gov The crystal packing in this related molecule is stabilized by C-H···N hydrogen bonds and C-H···π interactions. nih.gov
Based on the analysis of these related structures, a hypothetical data table for a representative arylsulfonylbenzimidazole is presented below to illustrate the type of information obtained from an SCXRD experiment.
| Parameter | Value (for a related arylsulfonylbenzimidazole) | Reference |
| Chemical Formula | C₁₈H₁₉ClN₂O₂S | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 10.989(2) | iucr.org |
| b (Å) | 16.513(3) | iucr.org |
| c (Å) | 10.596(2) | iucr.org |
| β (°) | 96.11(3) | iucr.org |
| Volume (ų) | 1912.0(6) | iucr.org |
| Z | 4 | iucr.org |
Note: The data presented is for 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole, a compound structurally related to this compound.
Powder X-ray Diffraction (XRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a solid sample. nih.gov Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." The PXRD pattern of a microcrystalline powder sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), the positions and intensities of which are determined by the crystal structure.
This technique is crucial for quality control, ensuring that the correct polymorphic form of the compound has been synthesized, as different polymorphs can exhibit different physical properties. The data obtained from single-crystal X-ray diffraction can be used to theoretically generate a powder pattern, which can then be compared to the experimental PXRD pattern of a bulk sample to confirm its phase identity and purity. nih.gov The analysis of the peak profiles in a PXRD pattern can also provide information about crystallite size and strain within the material.
Advanced Chromatographic Techniques for Comprehensive Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, both in reaction mixtures and as a purified product.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-high-performance liquid chromatography (UHPLC) is a high-resolution separation technique that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and improved separation efficiency compared to conventional HPLC. mdpi.comrsc.org A UHPLC-MS/MS method would be highly suitable for the analysis of this compound.
A typical UHPLC method for a sulfonylated benzimidazole derivative would involve a reversed-phase column, such as a C18 column. mdpi.comrsc.orgcmes.org The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.govnih.gov Detection could be achieved using a UV detector, as the benzimidazole chromophore absorbs UV light, or more powerfully, by coupling the UHPLC system to a mass spectrometer (MS). mdpi.comnih.gov UHPLC-MS would provide not only the retention time of the compound but also its mass-to-charge ratio, confirming its identity with high specificity. mdpi.comnih.gov
Below is a hypothetical table outlining typical UHPLC parameters for the analysis of a related compound.
| Parameter | Condition | Reference |
| Column | UHPLC C18 (e.g., Kinetex®, ACQUITY UPLC® BEH) | mdpi.comcmes.org |
| Mobile Phase A | 0.1% Formic acid in Water | rsc.orgcmes.org |
| Mobile Phase B | Acetonitrile or Methanol | rsc.orgnih.gov |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B | mdpi.comrsc.org |
| Flow Rate | 0.3 - 0.5 mL/min | mdpi.com |
| Detection | UV (e.g., at 254 nm or 280 nm) or Mass Spectrometry (MS) | mdpi.comnih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.govresearchgate.net By spotting a small amount of the reaction mixture onto a TLC plate at different time points, it is possible to qualitatively observe the consumption of starting materials and the formation of the product. nih.gov
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, offering a green and efficient alternative to traditional high-performance liquid chromatography (HPLC). oup.comselvita.com Its application is particularly advantageous for the analysis of thermally labile and moderately polar to polar compounds, such as this compound and its derivatives, which can be challenging to separate using other methods. oup.com The use of supercritical carbon dioxide as the primary mobile phase component significantly reduces the consumption of organic solvents, aligning with the principles of green chemistry. selvita.com
The unique properties of supercritical fluids, characterized by low viscosity and high diffusivity, allow for high flow rates and rapid separations without a significant loss of resolution or efficiency. researchgate.net This makes SFC a time- and resource-efficient method for both analytical and preparative scale separations. selvita.com
Method Development and Optimization
The successful separation of sulfonamide and benzimidazole derivatives by SFC is highly dependent on the careful optimization of several key chromatographic parameters. These include the choice of stationary phase, the composition of the mobile phase (including co-solvents and additives), back pressure, and temperature.
Stationary Phase Selection:
The selection of an appropriate stationary phase is critical for achieving the desired selectivity and resolution. For compounds like this compound, a variety of packed columns can be considered. Studies on similar sulfonamide compounds have demonstrated the effectiveness of silica (B1680970) and amino-bonded stationary phases. nih.govresearchgate.net The interaction between the analyte and the stationary phase plays a crucial role, and deactivation of the column can sometimes decrease the resolution of polar compounds by reducing interactions with active sites. oup.com For chiral separations, which are often a significant challenge, polysaccharide-based chiral stationary phases (CSPs) are widely employed and have shown a high success rate. researchgate.netresearchgate.net
Mobile Phase Composition:
While supercritical CO2 is the primary mobile phase, it is often necessary to add a polar organic modifier to elute moderately polar to polar analytes from packed columns. oup.com Methanol is a commonly used modifier in the separation of sulfonamides. oup.comnih.gov The concentration of the modifier has a significant impact on the retention and selectivity of the separation. nih.gov For ionizable compounds, the addition of additives to the mobile phase can dramatically improve peak shape and enantioseparation. europeanpharmaceuticalreview.com
Pressure and Temperature Effects:
In SFC, back pressure and temperature directly influence the density of the supercritical fluid mobile phase, which in turn affects its elution strength and selectivity. afmps.be Higher back pressures lead to increased mobile phase density and strength, resulting in shorter retention times. afmps.be Temperature can also have a profound effect on the retention behavior of analytes, and in some cases, can even lead to the reversal of peak elution order. oup.com Therefore, precise control over both pressure and temperature is essential for reproducible and optimized separations.
Illustrative SFC Method Parameters for Sulfonamide Derivatives
The following tables provide examples of chromatographic conditions that have been successfully employed for the separation of sulfonamide compounds, which can serve as a starting point for the development of a specific method for this compound.
Table 1: Achiral SFC Separation Parameters for Sulfonamides
| Parameter | Condition | Reference |
| Stationary Phase | Coupled Silica and Aminopropyl | oup.comresearchgate.net |
| Mobile Phase | CO2 with Methanol Gradient | oup.comresearchgate.net |
| Gradient | 10% Methanol for 5 min, then to 30% | oup.comresearchgate.net |
| Flow Rate | 2.5 mL/min | oup.comresearchgate.net |
| Back Pressure | 300 bar | oup.comresearchgate.net |
| Temperature | 65°C | oup.comresearchgate.net |
| Detection | UV | oup.comresearchgate.net |
Table 2: Chiral SFC Separation Strategy Parameters
| Parameter | Condition | Reference |
| Stationary Phase | Polysaccharide-based CSP | afmps.be |
| Mobile Phase | CO2 / Methanol | afmps.be |
| Flow Rate | 4 mL/min | afmps.be |
| Back Pressure | 150 bar | afmps.be |
| Temperature Range | 10 - 45°C | afmps.be |
| Detection | PDA | waters.com |
The data presented in these tables highlight the versatility of SFC in handling challenging separations. By systematically optimizing the various parameters, it is possible to develop robust and efficient methods for the analysis and purification of complex molecules like this compound.
Structure Activity Relationship Sar Investigations and Design Principles for Sulfonylbenzimidazole Scaffolds
Elucidating the Influence of Substituent Variation on Molecular Conformation and Electronic Properties
The molecular architecture of 1-(4-Ethylphenyl)sulfonylbenzimidazole is characterized by three key components: the benzimidazole (B57391) ring system, the sulfonyl linkage, and the 4-ethylphenyl substituent. Variation in any of these regions can significantly impact the molecule's three-dimensional shape (conformation) and the distribution of electrons within it (electronic properties).
The electronic properties of the benzimidazole ring itself can be modulated by substituents. While the parent compound in this article is unsubstituted on the benzimidazole part, the introduction of electron-withdrawing or electron-donating groups on this ring system would further alter the molecule's electronic landscape. For instance, a nitro group would withdraw electron density, while a methoxy (B1213986) group would donate it, each having a predictable effect on the reactivity of the benzimidazole core.
A hypothetical analysis of substituent effects on the electronic properties of a sulfonylbenzimidazole scaffold is presented in the table below.
| Substituent at Benzimidazole 5-position | Electronic Effect | Predicted Impact on Electron Density of Benzimidazole Ring |
| -NO₂ | Electron-withdrawing | Decrease |
| -Cl | Electron-withdrawing | Decrease |
| -H | Neutral | Baseline |
| -CH₃ | Electron-donating | Increase |
| -OCH₃ | Electron-donating | Increase |
Theoretical Approaches to Structure-Activity Relationship Analysis (e.g., QSAR modeling based on quantum chemical descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with a specific activity or property. nih.gov For sulfonylbenzimidazole scaffolds, QSAR models can be developed using quantum chemical descriptors, which are numerical values that represent various electronic and structural properties of a molecule. researchgate.net These descriptors are calculated using computational quantum chemistry methods. sciensage.info
The process of building a QSAR model for a series of sulfonylbenzimidazole derivatives would involve:
Data Set Preparation: A series of analogous compounds with known activities would be selected.
Descriptor Calculation: For each molecule, a range of quantum chemical descriptors would be calculated. These can include:
Highest Occupied Molecular Orbital (HOMO) energy (εHOMO): Relates to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) energy (εLUMO): Relates to the molecule's ability to accept electrons.
HOMO-LUMO gap (ΔE): Indicates the chemical reactivity and stability of the molecule.
Mulliken atomic charges: Describes the electron distribution on individual atoms. researchgate.net
Model Development: Statistical methods, such as multiple linear regression, are used to create a mathematical equation that links the descriptors to the observed activity. nih.gov
Validation: The predictive power of the QSAR model is tested using internal and external validation techniques. researchgate.net
The following table provides a hypothetical set of calculated quantum chemical descriptors for this compound, which could be used in a QSAR study.
| Descriptor | Hypothetical Value | Significance in QSAR |
| εHOMO | -6.5 eV | Electron-donating capacity |
| εLUMO | -1.2 eV | Electron-accepting capacity |
| ΔE (LUMO-HOMO) | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment (μ) | 3.8 D | Polarity and intermolecular interactions |
| Mulliken Charge on N1 | -0.45 | Site of potential electrophilic attack or hydrogen bonding |
Rational Design Strategies for Modulating Chemical Reactivity and Selectivity
Rational design involves the deliberate modification of a molecule's structure to achieve a desired change in its properties. rsc.org For this compound, these strategies can be employed to fine-tune its chemical reactivity and selectivity.
One approach is to introduce substituents at various positions on the benzimidazole ring or the phenyl ring. For example, adding an electron-withdrawing group like a trifluoromethyl group to the phenyl ring would decrease the electron density on the sulfonyl group, potentially altering its reactivity. Conversely, adding an electron-donating group like a methoxy group could have the opposite effect.
Another strategy involves modifying the core scaffold itself. Replacing the benzimidazole with another heterocyclic system, such as an indazole or a pyrazolopyridine, would create a new class of compounds with potentially different chemical properties. nih.gov The length and branching of the alkyl group on the phenyl ring (the ethyl group in this case) can also be varied to probe the impact of steric bulk on the molecule's interactions with other chemical species. nih.gov
The following table outlines some rational design strategies and their potential outcomes for the this compound scaffold.
| Design Strategy | Specific Modification | Predicted Outcome |
| Phenyl Ring Substitution | Add a nitro group at the 3-position | Increased electrophilicity of the phenyl ring |
| Benzimidazole Substitution | Add a chlorine atom at the 5-position | Altered pKa and nucleophilicity of the benzimidazole nitrogen |
| Alkyl Chain Modification | Replace the ethyl group with a tert-butyl group | Increased steric hindrance around the sulfonyl group |
| Scaffold Hopping | Replace benzimidazole with imidazo[1,2-a]pyridine | Altered geometric and electronic profile |
Molecular Docking Studies (focused on theoretical binding interactions with non-biological chemical targets or for computational validation of structural hypotheses)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro In the context of this compound, molecular docking can be used to theoretically investigate its binding interactions with various chemical targets or to validate structural hypotheses. tandfonline.com For instance, one could hypothesize how this molecule might interact with a specific metal catalyst or a synthetic receptor. Docking simulations can provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that would stabilize such a complex. ukm.my
The process involves creating a 3D model of this compound and the target of interest. A docking algorithm then samples a large number of possible conformations and orientations of the molecule within the target's binding site, assigning a score to each pose based on a scoring function that estimates the binding affinity. ijpsjournal.com
The results of a hypothetical docking study of this compound and its analogs against a theoretical chemical receptor are presented below.
| Compound | Docking Score (kcal/mol) | Key Theoretical Interactions |
| This compound | -7.5 | Hydrophobic interaction with ethyl group, π-π stacking with benzimidazole |
| 1-(4-Methylphenyl)sulfonylbenzimidazole | -7.2 | Similar to ethyl analog but with slightly weaker hydrophobic interaction |
| 1-(4-Chlorophenyl)sulfonylbenzimidazole | -8.1 | Halogen bond formation with the chlorine atom |
| 1-Phenylsulfonylbenzimidazole | -6.9 | Baseline π-π stacking and hydrophobic interactions |
Comparative Analysis of Sulfonylbenzimidazole Scaffolds in Chemical Systems
Let's compare this compound with two other hypothetical analogs: 1-(4-Nitrophenyl)sulfonylbenzimidazole and 1-(4-Methoxyphenyl)sulfonylbenzimidazole.
This compound: The ethyl group is a weak electron-donating group. It increases the electron density on the phenyl ring and, to a lesser extent, on the sulfonyl group. This might make the sulfonyl group slightly less electrophilic compared to an unsubstituted analog.
1-(4-Nitrophenyl)sulfonylbenzimidazole: The nitro group is a strong electron-withdrawing group. It would significantly decrease the electron density on the phenyl ring and make the sulfonyl group more electrophilic. This could enhance its reactivity towards nucleophiles.
1-(4-Methoxyphenyl)sulfonylbenzimidazole: The methoxy group is a strong electron-donating group through resonance. It would substantially increase the electron density on the phenyl ring and the sulfonyl group, likely reducing the electrophilicity of the sulfur atom.
This comparative analysis highlights how the electronic nature of the substituent on the phenyl ring can be used to tune the chemical properties of the entire sulfonylbenzimidazole scaffold.
| Scaffold | Substituent at 4-position | Electronic Nature of Substituent | Predicted Relative Electrophilicity of Sulfonyl Group |
| 1-(4-Nitrophenyl)sulfonylbenzimidazole | -NO₂ | Strong Electron-Withdrawing | High |
| This compound | -CH₂CH₃ | Weak Electron-Donating | Medium |
| 1-(4-Methoxyphenyl)sulfonylbenzimidazole | -OCH₃ | Strong Electron-Donating | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
